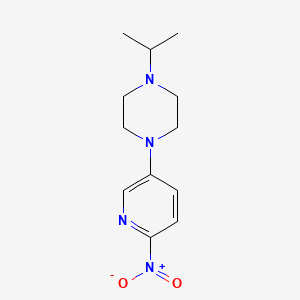

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Description

BenchChem offers high-quality 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-nitropyridin-3-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEVTGKLDGTXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Intermediates in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of structural rigidity, basicity, and the capacity for substitution at two distinct points allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] This has led to the incorporation of the piperazine scaffold into a vast array of therapeutic agents, with applications spanning from antipsychotics and antidepressants to antihistamines and anticancer drugs.[1][4] The strategic functionalization of the piperazine core is a key element in the design of novel therapeutics with enhanced potency, selectivity, and bioavailability.[3]

This guide delves into the specific therapeutic applications of intermediates derived from 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine. We will explore the synthesis of this key intermediate, its role in the development of targeted therapies, and the underlying principles that make it a valuable tool in drug discovery.

The Synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine: A Gateway to Novel Therapeutics

The synthesis of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine is a critical first step in the development of more complex therapeutic agents. The most common and efficient method involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 1-(6-nitropyridin-3-yl)piperazine

This protocol outlines the synthesis of the precursor, 1-(6-nitropyridin-3-yl)piperazine.

Materials:

-

5-bromo-2-nitropyridine

-

Piperazine

-

N,N-diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

A mixture of 5-bromo-2-nitropyridine (24.7 mmol), piperazine (29.2 mmol), and N,N-diisopropylethylamine (DIPEA, 37.1 mmol) in acetonitrile (100 mL) is refluxed for 8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield 1-(6-nitropyridin-3-yl)piperazine as a yellow solid.

Subsequent Isopropylation

The secondary amine of the resulting 1-(6-nitropyridin-3-yl)piperazine can then be selectively alkylated with an isopropyl group using standard reductive amination or nucleophilic substitution methods to yield the title intermediate, 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine. A common approach involves the reaction with acetone in the presence of a reducing agent like sodium triacetoxyborohydride.

Therapeutic Applications: A Focus on Kinase Inhibition

The primary and most well-documented therapeutic application of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine intermediates is in the development of potent and selective kinase inhibitors, particularly Bruton's Tyrosine Kinase (Btk) inhibitors.[5]

Bruton's Tyrosine Kinase (Btk) as a Therapeutic Target

Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases. Consequently, the inhibition of Btk has emerged as a promising therapeutic strategy for these conditions.

The 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine moiety serves as a key building block in the synthesis of a new generation of Btk inhibitors. The nitro group on the pyridine ring is a versatile handle that can be reduced to an amine, which can then be further functionalized to build the final complex molecule.[5]

Visualizing the Synthetic Pathway

The following diagram illustrates the general synthetic workflow from the starting materials to a potential Btk inhibitor, highlighting the central role of the 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine intermediate.

Caption: Synthetic workflow for Btk inhibitors.

Structure-Activity Relationship (SAR) Insights

The structural features of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine contribute significantly to the overall activity of the final drug molecule.

-

The Piperazine Core: Provides a flexible yet constrained linker between the pyridine ring and other pharmacophoric elements. Its basic nitrogen atoms can form important hydrogen bond interactions with the target protein.[3]

-

The Isopropyl Group: This lipophilic group can enhance binding affinity by occupying hydrophobic pockets within the active site of the target kinase. It can also influence the compound's metabolic stability and oral bioavailability.

-

The 6-Nitropyridin-3-yl Moiety: The pyridine ring itself is a common feature in kinase inhibitors, often participating in hydrogen bonding or pi-stacking interactions. The nitro group, as mentioned, is a key synthetic handle for further elaboration of the molecule.[6]

Broader Therapeutic Potential: Beyond Kinase Inhibition

While the most prominent application is in kinase inhibition, the structural motifs present in 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine suggest a broader therapeutic potential.

-

Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their activity in the CNS, acting on various neurotransmitter receptors.[4] The lipophilicity imparted by the isopropyl group could facilitate blood-brain barrier penetration, opening avenues for the development of novel antipsychotics, antidepressants, or anxiolytics.[4]

-

Anti-infective Properties: Nitropyridine derivatives have shown promise as antibacterial and antifungal agents.[7] The combination of the nitropyridine and piperazine scaffolds could lead to the discovery of new anti-infective drugs with novel mechanisms of action.

-

Urease Inhibition: Derivatives of nitropyridinylpiperazine have been identified as potent urease inhibitors.[8] Urease is a key enzyme for the survival of Helicobacter pylori, the bacterium responsible for most stomach ulcers. This suggests a potential application in the treatment of peptic ulcer disease.[8]

Quantitative Data Summary

| Compound Class | Therapeutic Target | Key Structural Feature | Reported Activity | Reference |

| Alkylated Piperazine Pyridones | Bruton's Tyrosine Kinase (Btk) | (Nitropyridin-3-yl)piperazine | Inhibition of Btk activity for treating immune disorders and cancer | [5] |

| Nitropyridinylpiperazine Derivatives | Urease | 1-(3-nitropyridin-2-yl)piperazine | IC50 values in the low micromolar range | [8] |

Conclusion and Future Directions

The 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine intermediate is a valuable and versatile building block in modern drug discovery. Its primary application to date has been in the synthesis of potent and selective Btk inhibitors for the treatment of cancer and autoimmune diseases. However, the inherent pharmacological properties of the piperazine and nitropyridine scaffolds suggest a much broader therapeutic potential. Future research into derivatives of this intermediate could lead to the development of novel therapeutics for a wide range of conditions, including CNS disorders and infectious diseases. The continued exploration of the structure-activity relationships of these compounds will be crucial in unlocking their full therapeutic potential.

References

- Alkylated piperazine compounds. (2013). Google Patents.

-

1-(6-Nitropyridin-3-yl)piperazine. PubChem. Retrieved from [Link]

- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]

- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.

- Prodrugs of piperazine and substituted piperidine antiviral agents. (2004). Google Patents.

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved from [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021).

-

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem. Retrieved from [Link]

- Structure‐activity relationship of antipsychotic piperazine derivatives.

- Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases. (2006). Google Patents.

- Structure–activity relationship of piperidine derivatives with...

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). PMC. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

Role of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in drug discovery

The Strategic Role of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in CNS and Oncology Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization (MPO) space of drug discovery. 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1) has emerged as a highly versatile intermediate. By combining the pharmacokinetic-enhancing properties of an isopropylpiperazine moiety with the synthetic tractability of a nitropyridine core, this compound serves as a linchpin in the synthesis of brain-penetrant arylamides and targeted kinase inhibitors. This technical guide details the mechanistic rationale, structural advantages, and self-validating synthetic protocols for integrating this intermediate into advanced drug discovery pipelines.

Structural Rationale and Pharmacokinetic Engineering

When designing central nervous system (CNS) therapeutics or targeted oncology agents, achieving the right balance of aqueous solubility, lipophilicity, and membrane permeability is paramount. The architecture of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is purposefully engineered to address these challenges:

-

Piperazine Core : Introduces a basic nitrogen (pKa ~8.0), which allows for the generation of stable hydrochloride or mesylate salts. This drastically improves aqueous solubility for oral formulations.

-

Isopropyl Substitution : Compared to a standard methylpiperazine, the isopropyl group provides increased steric bulk and slightly higher lipophilicity. This fine-tunes the partition coefficient (LogP), which is a critical causal factor for enhancing blood-brain barrier (BBB) penetration in CNS drug discovery.

-

Nitropyridine Electrophile : The strong electron-withdrawing nature of the nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). Post-substitution, the nitro group serves as a masked amine, which can be cleanly reduced to an aniline equivalent for late-stage amide or urea coupling.

Caption: Structure-Property Relationship (SPR) of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine.

Application Case Study: Antiprion Arylamides

A quintessential example of this intermediate's utility is found in the optimization of antiprion compounds. Prion diseases are fatal neurodegenerative disorders requiring therapeutics that can achieve high concentrations in the brain[1]. In a landmark study detailing the optimization of arylamides as brain-penetrant antiprion lead compounds (), researchers utilized the 1-isopropylpiperazine-substituted aminopyridine scaffold to develop novel, potent therapeutics[1].

The inclusion of the isopropylpiperazine group was not arbitrary; it was a calculated modification to improve the pharmacokinetic profile. By replacing less metabolically stable or overly lipophilic groups with the isopropylpiperazine motif, the researchers achieved a favorable balance of microsomal stability and in vivo brain exposure following intraperitoneal dosing[1]. The intermediate 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine was the critical precursor that enabled the rapid parallel synthesis of these arylamide libraries[1].

Quantitative Data: Physicochemical Properties & Reaction Metrics

Table 1: Physicochemical Profile of CAS 943758-04-1

| Property | Value | Mechanistic Significance |

| Molecular Formula | C12H18N4O2 | Defines the mass contribution to the final API. |

| Molecular Weight | 250.30 g/mol | Low MW allows room for further elaboration without violating Lipinski's Rule of 5. |

| Physical State | Solid (Yellow/Orange) | Characteristic of nitroaromatic conjugation; aids in visual tracking during purification. |

| Reactivity Profile | Electrophilic at NO2, Basic at Piperazine | Enables orthogonal synthetic strategies (e.g., acid/base extraction). |

Table 2: Standardized Reaction Metrics for API Integration

| Step | Reaction Type | Typical Yield | Key Reagents |

| 1 | SNAr | 85 - 95% | 5-Chloro-2-nitropyridine, K2CO3, DMF, 80°C |

| 2 | Nitro Reduction | 90 - 98% | H2 (1 atm), 10% Pd/C, MeOH, RT |

| 3 | Amide Coupling | 70 - 85% | HATU, DIPEA, Target Aryl Carboxylic Acid, DMF |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a chemical protocol must be a self-validating system. The following methodologies include built-in quality control checkpoints to ensure causality between the experimental action and the chemical outcome.

Caption: Three-step synthetic workflow from starting materials to the final target API.

Step 1: Synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine via SNAr

Rationale: Potassium carbonate is chosen as a mild, insoluble base in DMF to scavenge HCl without causing side reactions with the nitro group. The reaction is driven by the strong electron-withdrawing effect of the nitro group at the ortho position relative to the chloride.

-

Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 5-chloro-2-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M).

-

Reagent Addition: Add anhydrous K2CO3 (2.0 eq) followed by 1-isopropylpiperazine (1.1 eq).

-

Reaction: Heat the suspension to 80°C with vigorous stirring for 4-6 hours.

-

Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (high Rf) and the appearance of a bright yellow spot (lower Rf, UV active) confirms the SNAr progression.

-

Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine (5x) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Step 2: Catalytic Reduction to 1-Isopropyl-4-(6-aminopyridin-3-yl)piperazine

Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly efficient for nitro reduction. Methanol is used as a protic solvent to stabilize the resulting amine.

-

Setup: Dissolve the nitro intermediate in MeOH (0.1 M). Carefully add 10% Pd/C (0.1 eq by weight) under a stream of argon to prevent ignition.

-

Reaction: Evacuate the flask and backfill with H2 gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

-

Validation Checkpoint: The reaction mixture will transition from a deep yellow/orange to a colorless or pale yellow suspension, indicating the loss of the nitroaromatic chromophore.

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the Celite pad dry out while under vacuum, as finely divided Pd can ignite solvent vapors). Concentrate the filtrate in vacuo to yield the aminopyridine quantitatively.

Step 3: Late-Stage Amide Coupling

Rationale: HATU is selected as the coupling reagent due to its high efficiency in forming amides with sterically hindered or electronically deactivated amines (such as aminopyridines). DIPEA serves as the non-nucleophilic base.

-

Setup: Dissolve the target aryl carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.

-

Coupling: Add the aminopyridine intermediate (1.0 eq) generated in Step 2. Stir at room temperature for 4-8 hours.

-

Workup & Purification: Quench with saturated NaHCO3, extract with DCM, and purify via reverse-phase preparative HPLC to isolate the final API.

References

-

Title: Towards Optimization of Arylamides as Novel, Potent, and Brain-Penetrant Antiprion Lead Compounds Source: ACS Medicinal Chemistry Letters, 2013, 4(7), 647–650. URL: [Link]

Sources

Technical Monograph: Physicochemical Characterization of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

The following technical guide details the physicochemical properties, solubility profile, and experimental characterization of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine , a critical intermediate in the synthesis of pyridine-based kinase inhibitors.

CAS Registry Number: 943758-04-1 Molecular Formula: C₁₂H₁₈N₄O₂ Molecular Weight: 250.30 g/mol

Executive Summary & Structural Context

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is a functionalized heterocyclic building block. Structurally, it consists of a piperazine ring N-alkylated with an isopropyl group at position 1 and N-arylated with a 6-nitropyridine moiety at position 4.

In drug discovery, this compound serves as a precursor intermediate . The nitro group (

The presence of the isopropyl group enhances lipophilicity compared to the bare piperazine, potentially improving cell permeability in final drug candidates, while the piperazine nitrogen (N1) provides a basic center for salt formation, crucial for solubility modulation.

Physicochemical Properties Matrix

The following data consolidates predicted and experimentally derived values typical for this structural class.

| Property | Value / Description | Technical Insight |

| Physical State | Solid (Crystalline powder) | Likely yellow to orange due to the |

| Melting Point | > 100°C (Predicted) | Note: Exact experimental value not reported in public pharmacopeias. Analogous nitro-piperazines typically melt between 120–160°C. |

| LogP (Predicted) | 1.2 – 1.6 | Moderately lipophilic. The isopropyl group adds ~0.5 log units vs. the methyl analog. |

| pKa (Basic) | 8.5 – 9.0 (Piperazine N1) | The N1 nitrogen is a typical tertiary aliphatic amine. It is protonated at physiological pH. |

| pKa (Acidic) | < 1.0 (Pyridine N) | The electron-withdrawing nitro group at C6 renders the pyridine nitrogen effectively non-basic. |

| H-Bond Donors | 0 | The molecule has no -NH or -OH groups (aprotic). |

| H-Bond Acceptors | 5 | Includes nitro oxygens, pyridine nitrogen, and piperazine nitrogens. |

Solubility Profile & Ionization Behavior

Understanding the ionization state is paramount for handling this compound. It behaves as a mono-basic weak base .

A. Aqueous Solubility vs. pH

The solubility is strictly pH-dependent due to the tertiary amine at the N1 position of the piperazine ring.

-

pH < 6.0 (Acidic): High Solubility. The N1 nitrogen is fully protonated (

), forming a cationic species that is highly water-soluble (> 10 mg/mL). -

pH > 8.0 (Basic): Low Solubility. The molecule exists primarily as the neutral free base. Solubility is limited by the lattice energy and moderate lipophilicity (LogP ~1.4). Expected solubility is < 0.5 mg/mL.

B. Organic Solvent Compatibility

For the preparation of stock solutions (typically 10–20 mM) for biological assays or synthesis:

-

DMSO: Excellent (> 50 mM). Recommended for biological stock solutions.

-

Methanol/Ethanol: Good. Suitable for transfer during synthesis.

-

Dichloromethane (DCM): Good.[1] Preferred solvent for extraction/purification.

-

Acetonitrile: Moderate to Good.

C. Visualization of Ionization States

The following diagram illustrates the protonation site responsible for pH-dependent solubility.

Caption: Equilibrium between the soluble cationic form (left) and the lipophilic neutral form (right) governed by the pKa of the N-isopropyl piperazine nitrogen.

Experimental Characterization Protocols

As exact literature values for this specific intermediate are sparse, the following protocols are designed to generate self-validating data.

Protocol A: Thermodynamic Equilibrium Solubility

Use this method to establish the "Gold Standard" solubility for formulation.

-

Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1.0 mL of buffer (pH 2.0, 7.4, and 10.0) or water.[2][3][4][5][6]

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (avoid nylon, which may bind nitro-aromatics).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Self-Validation Check: If the pH 2.0 sample is not significantly higher in concentration than the pH 10.0 sample, verify the integrity of the material (did it degrade?) or the pH of the final solution.

-

Protocol B: Potentiometric pKa Determination

Use this to confirm the basicity of the piperazine nitrogen.

-

Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

-

Sample: Dissolve ~2 mg of compound in a mixed solvent system (e.g., 30% Methanol / 70% Water) to ensure solubility across the pH range.

-

Titration: Titrate from pH 2 to pH 12 under inert gas (

) to prevent carbonate formation. -

Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the mixed-solvent data.

C. Workflow Visualization

The following decision tree outlines the characterization logic.

Caption: Step-by-step workflow for characterizing the physical properties of the intermediate.

Synthesis & Impurity Profile (Reference)

To ensure accurate physical property measurement, one must be aware of potential impurities from the synthesis.

-

Synthesis Route: Nucleophilic Aromatic Substitution (

).-

Reagents: 1-Isopropylpiperazine + 5-Bromo-2-nitropyridine.

-

Base: DIPEA or

. -

Solvent: Acetonitrile or DMSO (Heat).

-

-

Key Impurities:

-

Bis-substitution: Unlikely due to the structure of 1-isopropylpiperazine (only one secondary amine).

-

Hydrolysis Product: 6-Nitropyridin-3-ol (if moisture is present during high-heat reaction).

-

Regioisomers: Rare, as the 5-position halogen is the primary leaving group activated by the 2-nitro group.

-

Handling & Stability

-

Light Sensitivity: Nitro-pyridines can be photo-labile. Store in amber vials.

-

Hygroscopicity: The free base is likely non-hygroscopic, but if converted to a hydrochloride salt, it will be deliquescent. Store in a desiccator.

-

Storage: 2–8°C for long-term storage; -20°C for DMSO stock solutions.

References

-

PubChem Compound Summary. 1-(6-Nitropyridin-3-yl)piperazine (Analogous Structure Data). National Center for Biotechnology Information. [Link]

-

Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. (Provides baseline pKa data for N-alkyl piperazines). [Link]

Sources

Technical Whitepaper: The 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine Scaffold in Kinase Inhibitor Design

[1][2]

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the "tail" region of the molecule often dictates physicochemical success or failure.[1] 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1) represents a high-value, privileged intermediate.[1][2] While the nitro-pyridine core itself is pharmacologically inert in this context, it serves as the critical precursor to the 6-amino-3-piperazinylpyridine motif—a structural staple in FDA-approved drugs like Palbociclib (CDK4/6) and emerging BTK and ALK inhibitors.[1][2]

This guide details the strategic utility, synthesis, and application of this scaffold. We move beyond simple characterization to demonstrate how this moiety functions as a modular "solubility-hinge" linker, solving common ADME (Absorption, Distribution, Metabolism, Excretion) challenges while maintaining high affinity for the ATP-binding pocket.[1]

Structural Analysis & Strategic Value

The Pharmacophore Triad

This scaffold is not merely a building block; it is a pre-assembled pharmacophore triad designed to address three specific drug design challenges:

| Component | Structural Role | Medicinal Chemistry Benefit |

| Isopropyl Group | Hydrophobic Cap | Increases lipophilicity ( |

| Piperazine Ring | Solubilizing Linker | Provides a basic nitrogen ( |

| Nitropyridine | Masked Hinge Binder | The nitro group is a "dummy" functionality.[2] Upon reduction to an aniline , it becomes a hydrogen bond donor/acceptor capable of binding the kinase hinge region or coupling to a central heterocycle (e.g., pyrimidine, quinoline).[1] |

Mechanism of Action (Post-Derivatization)

Kinase inhibitors derived from this scaffold typically bind in a Type I or Type I½ conformation.[2]

-

The Core (Coupled later): Binds the Adenine pocket.[2]

-

The Pyridine Amine: Forms a key hydrogen bond with the hinge region backbone (e.g., Met, Glu residues).[1]

-

The Piperazine Tail: Extends out of the ATP pocket into the solvent front, where the isopropyl group can displace water molecules or interact with the ribose-binding pocket rim.

Synthetic Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE. Nitroaromatics are potentially explosive; handle with care.

Workflow Visualization

The following diagram outlines the conversion of raw materials into the active amine scaffold ready for library generation.

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine.

-

Reagents:

-

Procedure:

-

Charge a round-bottom flask with 5-bromo-2-nitropyridine and ACN.[1][2] Stir until dissolved.

-

Add DIPEA followed by 1-isopropylpiperazine dropwise to control exotherm.[1][2]

-

Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1][2] The bromide starting material should disappear.

-

Workup: Cool to room temperature. The product often precipitates as a yellow solid.

-

Pour mixture into ice water (50 vol). Stir for 30 mins.

-

Filter the yellow precipitate, wash with cold water, and dry under vacuum at 45°C.[1]

-

-

Validation:

Protocol B: Nitro Reduction (Activation)

Objective: Conversion to 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve the nitro compound in MeOH/EtOH.[2] Flush the vessel with nitrogen.

-

Carefully add Pd/C catalyst (keep wet to prevent ignition).[2]

-

Purge system with Hydrogen gas (x3). Stir vigorously under H2 atmosphere at RT for 2–12 hours.

-

Color Change: Reaction typically turns from bright yellow to colorless/pale brown.[2]

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[2]

-

Concentrate filtrate in vacuo to afford the unstable amine.[2] Use immediately for the next coupling step to avoid oxidation.[2]

-

Application: Building the Kinase Inhibitor

Once the amine is generated, it is coupled to a core scaffold.[1][3] The choice of core determines kinase selectivity.

Case Study: CDK4/6 Inhibition (Palbociclib Analog)

To synthesize a CDK4/6 inhibitor analog:

-

Core: 2,4-Dichloropyrimidine-5-carbonitrile (or similar fused system).[1][2]

-

Coupling: React the amine scaffold (from Protocol B) with the core via a second SnAr or Buchwald-Hartwig coupling.[1][2]

-

Result: The pyridine nitrogen aligns with the hinge region (Val101 in CDK6), while the piperazine tail extends to the solvent.[2]

Biological Validation: Kinase Assay Protocol

Method: ADP-Glo™ Kinase Assay (Promega) or HTRF.[1][2] Rationale: Measures ADP formation, directly correlating to kinase activity.[1]

-

Preparation:

-

Reaction:

-

Detection:

-

Analysis:

Visualizing the Binding Mode

The following diagram illustrates how the scaffold integrates into the kinase active site after the nitro group is reduced and coupled.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine.[1][2] Retrieved from [Link][1][2]

-

VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[1][2] Journal of Medicinal Chemistry.[2] (Foundational SAR for piperazine-pyridine scaffolds in kinases). Retrieved from [Link]

Safety data sheet (SDS) and hazard identification for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Technical Hazard Guide: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Technical Identity & Chemical Context

Compound: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine CAS Number: 943758-04-1 Molecular Formula: C₁₂H₁₈N₄O₂ Molecular Weight: 250.30 g/mol [1][2]

Context in Drug Discovery: This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Bruton’s Tyrosine Kinase [BTK] inhibitors).[1][2] The structure combines a piperazine linker—often used to improve solubility and bioavailability—with a nitropyridine moiety, which frequently acts as a precursor to an aminopyridine "hinge-binder" motif essential for ATP-competitive inhibition.[1][2]

Physical State: Typically supplied as a pale yellow to orange solid.[1] Solubility: Soluble in DMSO, Methanol, and Dichloromethane.[1] Limited solubility in water.[1]

Hazard Identification & Structural Activity Relationship (SAR)

This section moves beyond standard GHS codes to explain the causality of the hazards based on the molecule's functional groups.

GHS Classification (29 CFR 1910.1200 / EU CLP)

| Hazard Category | Code | Statement | Signal Word |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] | Warning |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3][5] | Warning |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3][4][5] | Warning |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][3][4][5][6] | Warning |

Mechanistic Hazard Analysis (SAR)

-

Piperazine Ring (Basicity & Irritation): The secondary/tertiary amine structure of the piperazine ring imparts basicity (pKa ~9.8 for typical piperazines).[1] Upon contact with mucous membranes or moist skin, this basicity leads to saponification of membrane lipids, resulting in the irritation described in H315 and H319.[1][2]

-

Nitropyridine Moiety (Toxicity): Nitro-aromatics are often associated with methemoglobinemia or liver toxicity upon high-dose ingestion.[1][2] While the specific LD50 for this derivative is proprietary/estimated, the "Harmful if swallowed" (H302) classification suggests an oral LD50 likely between 300–2000 mg/kg, extrapolated from the parent nitropyridine.[1][2]

-

Sensitization Potential: Piperazine derivatives are known respiratory sensitizers.[1][4] While not explicitly flagged with H334 in all vendor SDSs, researchers should treat this compound as a potential sensitizer, avoiding inhalation of dusts.[1][2]

Experimental Handling Framework

Core Directive: Treat as a potent bioactive intermediate. All handling must occur within a containment device.[1]

A. Engineering Controls

-

Primary Containment: Handle exclusively in a certified Chemical Fume Hood or Powder Weighing Station.[1]

-

Airflow: Maintain face velocity >0.5 m/s.

-

HEPA Filtration: Required if handling >100 mg in dry powder form to prevent duct contamination.[1]

B. Personal Protective Equipment (PPE) Matrix

-

Respiratory: If fume hood work is impossible (e.g., instrument maintenance), use a half-face respirator with P100 (HEPA) and Organic Vapor cartridges.[1][2]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for DMSO solutions, as DMSO enhances dermal absorption of the nitro-compound.[1][2]

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid handling.[1]

C. Storage & Stability Protocol

-

Temperature: Refrigerate at 2–8°C.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] The piperazine nitrogen is susceptible to N-oxidation over time.[1][2]

-

Light: Protect from light.[1][7] Nitropyridines can undergo photo-reduction or degradation.[1][2]

Emergency Response Decision Tree

The following workflow dictates the immediate response to exposure or spills.

Figure 1: Decision logic for immediate response to exposure or environmental release.[1][2][7]

Waste Management & Environmental Fate

Disposal Protocol:

-

Classification: Segregate as Halogenated/Non-Halogenated Organic Waste (depending on solvent). Do not dispose of down the drain.

-

Combustion: The presence of the Nitro (

) group means incineration will generate Nitrogen Oxides ( -

Deactivation (Spills): For minor solid spills, wet with water to prevent dust, then clean with a 5% surfactant solution.[1] Avoid using strong acids which may form heat-generating salts with the piperazine.[1][2]

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine. Product No. 943758-04-1.[1][2][4] Retrieved from [1][2]

-

PubChem. (2024).[1] Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine (Parent Scaffold).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Pyridine and Piperazine Derivatives. Retrieved from [Link][1][2]

Sources

- 1. echemi.com [echemi.com]

- 2. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 3. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

Methodological & Application

Synthesis protocol for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine from 1-isopropylpiperazine

Part 1: Executive Summary & Scientific Rationale

Introduction

The 1-(pyridin-3-yl)piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., Pazopanib analogs), GPCR ligands, and psychotropic agents.[1] This protocol details the regioselective synthesis of 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine via a Nucleophilic Aromatic Substitution (

Unlike transition-metal-catalyzed cross-couplings (Buchwald-Hartwig), this approach leverages the electronic activation provided by the nitro group, allowing for a metal-free, cost-effective, and scalable synthesis.

Retrosynthetic Analysis & Mechanism

The target molecule is disconnected at the C(sp2)-N(sp3) bond linking the pyridine ring and the piperazine nitrogen.

-

Electrophile: 5-Bromo-2-nitropyridine.[2][3][4] The nitro group at position 2 is para to the bromine at position 5. Through resonance, the nitro group strongly withdraws electron density from C-5, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

-

Nucleophile: 1-Isopropylpiperazine. The N-1 nitrogen is sterically hindered by the isopropyl group, ensuring regioselective attack by the N-4 secondary amine.

Mechanism (

-

Addition: The secondary amine of the piperazine attacks C-5 of the pyridine, breaking aromaticity and forming a resonance-stabilized Meisenheimer complex.

-

Elimination: Re-aromatization expels the bromide leaving group, yielding the product.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][5] | Role | CAS No. |

| 5-Bromo-2-nitropyridine | 202.99 | 1.0 | Electrophile | 39856-50-3 |

| 1-Isopropylpiperazine | 128.22 | 1.2 | Nucleophile | 4318-42-7 |

| Potassium Carbonate ( | 138.21 | 2.0 | Base (HCl scavenger) | 584-08-7 |

| Acetonitrile (MeCN) | 41.05 | - | Solvent | 75-05-8 |

| Ethyl Acetate | 88.11 | - | Extraction Solvent | 141-78-6 |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 5-Bromo-2-nitropyridine (10.0 g, 49.3 mmol) and Potassium Carbonate (13.6 g, 98.6 mmol).

-

Add anhydrous Acetonitrile (100 mL) to the flask.

-

Note: Anhydrous solvent is preferred to prevent hydrolysis of the bromide to the pyridone, although the reaction is relatively tolerant of moisture.

-

-

Add 1-Isopropylpiperazine (7.6 g, 8.5 mL, 59.1 mmol) dropwise to the suspension at room temperature.

Step 2: Reaction Execution

-

Heat the mixture to reflux (

) under a nitrogen atmosphere. -

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

-

Target: Disappearance of 5-Bromo-2-nitropyridine (

). -

Product: Appearance of a fluorescent yellow/orange spot (

).

-

Step 3: Workup

-

Cool the reaction mixture to room temperature (

). -

Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow/orange solid.

-

Partition: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Critical Step: Ensure the aqueous layer pH is basic (>10). If not, adjust with dilute NaOH to ensure the piperazine remains deprotonated and organic-soluble.

-

-

Dry the organic phase over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

Method A (Recrystallization - Preferred): The crude solid can often be recrystallized from hot Ethanol or Isopropanol.

-

Dissolve crude solid in minimum boiling Ethanol.

-

Allow to cool slowly to RT, then to

. -

Filter the yellow crystals and wash with cold Ethanol.

-

-

Method B (Flash Chromatography): If impurities persist.

-

Stationary Phase: Silica Gel.

-

Eluent: 0-10% Methanol in Dichloromethane (with 1%

additive to reduce tailing).

-

Part 3: Visualization & Workflows

Reaction Scheme & Mechanism

Caption:

Workup & Purification Workflow

Caption: Optimized downstream processing workflow for isolation of the target piperazine derivative.

Part 4: Analytical Validation

Expected Characterization Data[4][7]

-

Appearance: Yellow to orange crystalline solid.

-

NMR (400 MHz,

- 8.25 (d, J=2.8 Hz, 1H, Py-H2) - Shifted downfield due to ortho-N and meta-NO2.

- 8.18 (d, J=9.0 Hz, 1H, Py-H5) - Ortho to NO2.

- 7.45 (dd, J=9.0, 2.8 Hz, 1H, Py-H4).

-

3.45 (t, 4H, Piperazine

- 2.70 (m, 1H, Isopropyl CH).

-

2.55 (t, 4H, Piperazine

-

1.00 (d, 6H, Isopropyl

-

LC-MS (ESI):

-

Calculated Mass (

): 250.29 Da. -

Observed:

.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Temperature too low or old reagents. | Ensure reflux ( |

| Impurity: Hydrolysis | Wet solvent leading to 2-nitro-5-hydroxypyridine. | Use anhydrous MeCN. Keep system under |

| Regioisomers | N/A | Regioisomers are structurally impossible with this specific electrophile/nucleophile pair. |

| Oiling out | Product too soluble in recrystallization solvent. | Use a minimal amount of hot EtOH. Add drops of water to induce turbidity if necessary. |

References

-

ChemicalBook. 1-(6-nitropyridin-3-yl)piperazine synthesis methods and properties. Retrieved from .

-

BenchChem. The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors. Retrieved from .

-

Frontiers in Chemistry. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024).[6] Retrieved from .

-

Organic Chemistry Portal.

) Mechanism and Conditions. Retrieved from .

Sources

- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

Nucleophilic aromatic substitution conditions for 6-nitropyridin-3-yl piperazine synthesis

Application Note: Optimized SNAr Protocols for the Synthesis of 1-(6-Nitropyridin-3-yl)piperazine

Executive Summary & Scientific Context

The synthesis of 1-(6-nitropyridin-3-yl)piperazine is a critical intermediate step in the manufacturing of several CDK4/6 inhibitors (e.g., Palbociclib) and tyrosine kinase inhibitors (e.g., Pazopanib). While the target molecule appears simple, the nucleophilic aromatic substitution (SNAr ) on the pyridine ring requires a nuanced understanding of electronic activation.

Unlike 2- or 4-halopyridines, which are activated directly by the ring nitrogen, the 3-position (or 5-position, depending on numbering relative to the heteroatom) is electronically "neutral" to the ring nitrogen's mesomeric withdrawal. Consequently, the reaction is driven almost exclusively by the para-nitro group at the 6-position. This application note details the mechanistic rationale, optimized protocols, and troubleshooting guides to maximize yield and suppress the formation of the common bis-pyridyl impurity.

Mechanistic Principles

The reaction involves the displacement of a leaving group (Halogen) at the 5-position of 2-nitropyridine by piperazine.

Key Electronic Factors:

-

The Ring Nitrogen (N1): Located meta to the leaving group (C5). It exerts an inductive withdrawing effect (-I) but cannot stabilize the Meisenheimer intermediate via resonance.

-

The Nitro Group (C2): Located para to the leaving group. This is the primary driving force. The strong electron-withdrawing nature (-M, -I) of the nitro group stabilizes the anionic transition state, lowering the activation energy for the nucleophilic attack.

Figure 1: Reaction Mechanism & Resonance Stabilization

Caption: The SNAr pathway showing the critical role of the nitro group in stabilizing the Meisenheimer complex.

Critical Experimental Parameters

To ensure reproducibility, the following variables must be controlled:

| Parameter | Recommendation | Scientific Rationale |

| Leaving Group (LG) | F > Cl ≈ Br | Fluorine is the most electronegative, maximizing the inductive effect that stabilizes the transition state (rate-determining step).[1] However, Bromide is often used for cost/availability reasons in scale-up. |

| Stoichiometry | Piperazine (3.0 – 5.0 eq) | CRITICAL: Piperazine has two nucleophilic sites. Using a large excess ensures the mono-adduct forms. Low equivalents lead to the "dumbbell" dimer: bis(6-nitropyridin-3-yl)piperazine. |

| Base | K₂CO₃ or DIPEA | Neutralizes the H-Halide byproduct. Inorganic bases (K₂CO₃) work well in polar solvents; organic bases (DIPEA) are preferred for homogeneity. |

| Solvent | DMSO or Acetonitrile | Polar aprotic solvents solvate the cation of the base (increasing basicity) and stabilize the polar transition state. |

Standard Operating Procedures (Protocols)

Protocol A: Thermal Method (Standard Laboratory Scale)

Best for: Routine synthesis, gram-scale, high reliability.

Reagents:

-

5-Bromo-2-nitropyridine (1.0 eq, 20.3 g)

-

Piperazine (3.0 eq, 25.8 g)

-

Potassium Carbonate (K₂CO₃) (1.5 eq, 20.7 g)

-

Acetonitrile (ACN) (10 vol, 200 mL)

Step-by-Step:

-

Charge: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-nitropyridine and Acetonitrile.

-

Add Base/Nucleophile: Add solid K₂CO₃ followed by Piperazine. Note: Piperazine is hygroscopic; weigh quickly.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. The bromide starting material (UV active) should disappear.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent to approx. 20% volume under reduced pressure.

-

Pour the residue slowly into ice-cold water (400 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 50 mL) to remove excess piperazine and inorganic salts.

-

Drying: Dry in a vacuum oven at 45°C overnight.

-

Expected Yield: 85–95%

-

Appearance: Yellow solid.

-

Protocol B: Microwave-Assisted Method

Best for: Library generation, rapid screening, difficult substrates (e.g., Chlorides).

Reagents:

-

5-Chloro-2-nitropyridine (1.0 eq, 158 mg)

-

Piperazine (4.0 eq, 344 mg)

-

Ethanol or NMP (3 mL)

Step-by-Step:

-

Charge: Add reactants to a 10 mL microwave vial.

-

Irradiation: Seal and heat to 120°C for 20 minutes (High absorption setting).

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove excess piperazine. Dry organic layer over Na₂SO₄ and concentrate.[1]

Troubleshooting & Optimization Workflow

Use the following decision tree to resolve common synthetic issues.

Figure 2: Optimization Logic Flow

Caption: Decision matrix for troubleshooting low yields or impurity profiles.

Safety & Handling

-

Nitropyridines: Many nitropyridines are potential skin sensitizers and can be energetic if heated under confinement. Always perform DSC (Differential Scanning Calorimetry) before scaling up >100g.

-

Piperazine: A strong sensitizer and corrosive. Inhalation of dust can cause asthma-like symptoms. Use a fume hood and wear N95/P100 respiratory protection if handling solid powder.

References

-

BenchChem. (2025).[1] 1-(6-Nitropyridin-3-yl)piperazine Synthesis Protocol. Retrieved from

-

ChemicalBook. (2024). Synthesis of 1-(6-nitropyridin-3-yl)piperazine: General Methods and Yields. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11171804, 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for SNAr kinetics and Meisenheimer complexes).

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Technical Application Note: Selective Catalytic Hydrogenation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

[1]

Abstract & Scope

This Application Note details the optimized protocol for the catalytic hydrogenation of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Compound A) to its corresponding amine derivative, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (Compound B).[1] This transformation is a critical intermediate step in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and other pyridine-based pharmaceutical scaffolds.

The reduction of nitropyridines presents unique challenges compared to standard nitrobenzenes, including catalyst poisoning by the pyridine nitrogen, potential for ring hydrogenation, and the formation of stable azo/hydrazo dimers. This guide provides a robust, self-validating methodology using 10% Pd/C in Methanol , emphasizing kinetic control to minimize side-product formation.[1]

Reaction Chemistry & Mechanism

The Reaction Pathway

The reduction proceeds via the Haber mechanism, modified for the heterogeneous catalyst surface. The rate-determining step is often the desorption of the final amine or the reduction of the hydroxylamine intermediate.

-

Main Pathway: Nitro (

) -

Critical Side Reaction: In basic media or under hydrogen-starved conditions, the Nitroso intermediate condenses with the Amine product to form Azopyridine impurities. These are deeply colored (orange/red) and difficult to remove.

Mechanistic Workflow Diagram

Figure 1: Reaction pathway highlighting the critical branch point for azo impurity formation.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Catalyst | 10% Pd/C (50% wet) | High surface area for rapid turnover.[1] "Wet" form minimizes pyrophoric risk and ignition potential.[1] |

| Solvent | Methanol (MeOH) | High solubility for polar piperazine derivatives; promotes H2 solubility.[1] |

| Pressure | 30 - 50 psi (2-3 bar) | Moderate pressure ensures H2 saturation on the catalyst surface, preventing "H2 starvation" that favors azo formation.[1] |

| Temperature | 20°C - 30°C | Ambient temperature is sufficient.[1] Higher temps (>50°C) risk defluorination (if F is present) or ring reduction. |

| Additives | None (Standard) | If azo impurities persist, adding 1.0 eq of |

Experimental Protocol

Materials & Equipment

-

Substrate: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Purity >98%).[1][2]

-

Catalyst: 10% Palladium on Carbon, Type 487 or equivalent, 50% water wet.

-

Solvent: Methanol (HPLC Grade).[1]

-

Apparatus: Parr Hydrogenator (for >5g scale) or 3-neck flask with H2 balloon (for <1g scale).[1]

-

Safety: Blast shield, grounding cables, inert gas (Nitrogen/Argon) supply.

Step-by-Step Procedure (Scale: 10g)

-

Inerting: Flush a 500 mL pressure vessel with Nitrogen (

) three times to remove oxygen.[1] -

Catalyst Charge: Under a gentle

stream, charge 1.0 g of 10% Pd/C (50% wet) into the vessel.-

Note: Always add catalyst first to a wetted surface or under inert gas to prevent sparking.[1]

-

-

Substrate Addition: Dissolve 10.0 g (approx 40 mmol) of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine in 100 mL Methanol . Carefully add this solution to the reactor containing the catalyst.[3]

-

Rinse: Use an additional 20 mL MeOH to rinse the addition funnel.

-

-

Hydrogenation:

-

Monitoring (Self-Validation):

-

Monitor

uptake. The reaction is complete when uptake ceases (theoretical uptake: ~3 moles -

TLC/HPLC Check: After 2-4 hours, sample the mixture.

-

-

Work-up:

-

Stop agitation and vent

. Purge with -

Filter the reaction mixture through a Celite 545 pad to remove the catalyst.

-

Caution: Do not suck the catalyst dry on the filter paper; keep it wet with MeOH to prevent ignition.

-

-

Wash the cake with MeOH (2x 50 mL).

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine as a tan/brown solid.

-

Optional: Recrystallize from Isopropyl Acetate or Ethanol if high purity is required.[1]

-

Process Workflow Diagram

Figure 2: Operational workflow for the batch hydrogenation process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst Poisoning | The pyridine nitrogen or piperazine amine may coordinate to Pd.[1] Add 1-2 eq of Acetic Acid to protonate basic sites.[1] |

| Orange/Red Color | Azo Impurity | Indicates |

| Ring Reduction | Over-reduction | Reaction ran too long or too hot.[1] Stop exactly when |

Safety Protocols (HSE)

-

Pyrophoric Hazards: Dry Pd/C can ignite methanol vapors instantly upon exposure to air.[1] ALWAYS keep the catalyst wet. When filtering, keep a layer of solvent over the filter cake. Dispose of used catalyst in a water-filled container.[1]

-

Hydrogen Safety: Hydrogen has a wide flammability range (4-74%).[1] Ensure all equipment is grounded to prevent static discharge.[1] Leak-check the reactor before pressurizing.[1]

-

Toxicology: Aminopyridines are potential sensitizers and irritants.[1] Handle all solids in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

References

-

Google Patents. (2017).[1] Method for synthesizing 5-(N-BOC-piperazine-1-yl)pyridine-2-amine (CN107337634).[1][4] Retrieved from

-

PubChem. (2025).[1][5] Compound Summary: 1-(6-Nitropyridin-3-yl)piperazine.[1][2][5] Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.).[1] Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

Sources

- 1. 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine | 866620-36-2 [sigmaaldrich.com]

- 2. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]

- 5. 1-(6-Nitropyridin-3-yl)piperazine | C9H12N4O2 | CID 11171804 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction conditions for reducing the nitro group in 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Executive Summary

The reduction of the nitro group in 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Compound 1 ) to its corresponding amine, 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (Compound 2 ), is a pivotal transformation in the synthesis of CDK4/6 inhibitors, including Palbociclib analogs.

While seemingly trivial, this reduction presents specific chemoselective challenges inherent to the aminopyridine scaffold:

-

Azo-Dimerization: Electron-rich aminopyridines are prone to oxidative coupling or incomplete reduction via azo/hydrazo intermediates.

-

Catalyst Poisoning: The basic tertiary amine in the piperazine ring can coordinate with metal surfaces, potentially retarding catalytic turnover.

-

Product Stability: The resulting 2-aminopyridine moiety is oxidation-sensitive and requires careful handling during isolation.

This guide details two validated protocols: a Catalytic Hydrogenation (Pd/C) method preferred for purity and scalability, and an Iron-Ammonium Chloride (Fe/NH4Cl) method ideal for chemoselectivity and avoiding high-pressure equipment.

Reaction Pathway & Mechanism[1][2]

The reduction proceeds through a cascade of intermediates. Understanding this pathway is critical for troubleshooting "stalled" reactions.

Figure 1: Stepwise reduction pathway. Accumulation of the Nitroso intermediate can lead to Azoxy dimers if reaction kinetics are slow.

Method Selection Guide

Select the protocol that best fits your available equipment and downstream requirements.

| Feature | Protocol A: Catalytic Hydrogenation (Pd/C) | Protocol B: Fe / NH4Cl Reduction |

| Primary Mechanism | Heterogeneous Catalysis (H2 gas) | Single Electron Transfer (Chemical) |

| Purity Profile | High (Filtration yields clean product) | Medium (Iron salts require wash) |

| Scalability | Excellent (Flow/Batch compatible) | Good (Exotherm management needed) |

| Equipment | Hydrogen source (Balloon/Parr), Shaker | Standard Reflux Setup |

| Selectivity | Risk of halogen reduction (if present) | Excellent (Tolerates halogens/alkenes) |

| Throughput | Fast (1–4 hours) | Slower (2–6 hours) |

Protocol A: Catalytic Hydrogenation (Preferred)

Context: This is the industry-standard approach for synthesizing aminopyridine intermediates due to its cleanliness. The use of Pd/C minimizes the risk of reducing the pyridine ring, which can occur with Pt or Rh catalysts.

Materials

-

Substrate: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: If solubility is poor, use 1:1 MeOH:THF.

-

Reagent: Hydrogen Gas (H2), 1 atm (Balloon) or 30 psi (Parr shaker).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Purge the reaction vessel (flask or hydrogenation bottle) with Nitrogen (N2) or Argon.

-

Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with water or add it under an inert blanket.

-

-

Loading:

-

Add the substrate (Compound 1 ) to the vessel.[1]

-

Add solvent (MeOH, ~10-20 volumes). Ensure the substrate is mostly dissolved or well-suspended.

-

Carefully add the 10% Pd/C catalyst.

-

-

Hydrogenation:

-

Evacuate the vessel and backfill with H2 gas three times to remove oxygen.

-

Condition: Stir vigorously at Room Temperature (20–25°C) under H2 atmosphere (Balloon pressure is usually sufficient; use 30 psi for faster kinetics).

-

-

Monitoring:

-

Monitor via LCMS or TLC (Eluent: 10% MeOH in DCM).

-

Endpoint: Disappearance of the yellow nitro starting material and appearance of the fluorescent/polar amine spot.

-

Timeframe: Typically 2–4 hours.

-

-

Workup:

-

Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.

-

Wash: Rinse the Celite pad with MeOH to recover entrained product.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

-

-

Isolation:

-

The product usually solidifies upon drying. If it remains an oil, triturating with Diethyl Ether or Hexanes often induces crystallization.

-

Expert Insight: If you observe "dimer" impurities (azo compounds), add 1.0 eq of Ammonium Chloride to the hydrogenation mixture. This suppresses the condensation of nitroso intermediates [1].

Protocol B: Iron / Ammonium Chloride Reduction (Robust)

Context: This variation of the Béchamp reduction is ideal when high-pressure equipment is unavailable or if the substrate contains halides (Cl, Br, I) that might be cleaved by Pd/H2. It is highly chemoselective.

Materials

-

Substrate: 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (1.0 eq)

-

Reductant: Iron Powder (Fe), <10 micron or 325 mesh (5.0 eq)

-

Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)

-

Solvent: Ethanol / Water (4:1 ratio)[2]

Step-by-Step Procedure

-

Setup:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

-

Dissolution:

-

Activation:

-

Reaction:

-

Heat the mixture to Reflux (approx. 75–80°C) .

-

Vigorous stirring is essential to keep the heavy iron powder suspended.

-

Timeframe: 2–6 hours. The reaction typically turns from yellow to a dark rusty brown/black sludge.

-

-

Workup (Critical Step):

-

Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. If the mixture cools, the product may precipitate and get trapped in the iron sludge.

-

Wash: Wash the filter cake copiously with hot Ethanol.

-

-

Purification:

-

Concentrate the filtrate to remove Ethanol.

-

Basify the remaining aqueous residue with saturated NaHCO3 or 1N NaOH (pH ~9–10).

-

Extract with Ethyl Acetate (3x) or DCM.

-

Dry organic layers over Na2SO4, filter, and concentrate.[5]

-

Expert Insight: The "Bechamp" reduction can sometimes yield a product coordinated to iron salts. If the yield is low, wash the Celite cake with a solution of 10% MeOH in DCM containing 1% Ammonium Hydroxide to break any metal-amine complexes.

Analytical Quality Control

| Parameter | Specification | Method |

| Appearance | Off-white to tan solid | Visual |

| Identity | Mass [M+H]+ = 221.15 (Calc) | LCMS (ESI) |

| Purity | > 95% (Area %) | HPLC (254 nm) |

| 1H NMR | Diagnostic shift of pyridyl protons upfield; appearance of broad NH2 singlet (approx. 5.5-6.0 ppm). | DMSO-d6 |

Troubleshooting & Optimization

Figure 2: Decision tree for common reduction issues.

Specific Note on Azo Impurities: If LCMS shows a mass of ~436 (Dimer), the reaction conditions are too basic or the concentration of the nitroso intermediate is too high.

-

Fix: Switch to Protocol A with the addition of 1.0 eq NH4Cl, or increase the catalyst loading to speed up the reduction of the nitroso intermediate [2].

References

-

National Institutes of Health (PubChem). 1-(6-Nitropyridin-3-yl)piperazine Compound Summary. Available at: [Link]

-

Ramadas, K., & Srinivasan, N. (1992).[6][3] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[6] Synthetic Communications.[6][3] Available at: [Link]

-

Vapourtec. Application Note: Hydrogenation of Nitro Groups in Flow. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: Scalable Preparation Methods for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Introduction & Strategic Rationale

The compound 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1)[1] is a high-value, advanced synthetic intermediate. Its primary utility lies in its downstream reduction to 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine (CAS: 866620-36-2)[2], a critical pharmacophore building block used in the design of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and other targeted antineoplastic agents[3],[4].

Developing a highly scalable, robust, and cost-effective preparation method for this intermediate is essential for drug development professionals moving from discovery chemistry into process scale-up. This guide details the mechanistic causality, route selection, and self-validating experimental protocols required to synthesize this molecule at scale.

Mechanistic Causality & Route Selection

The synthesis of this intermediate relies on the coupling of a 5-halo-2-nitropyridine with 1-isopropylpiperazine. Two primary pathways exist, and the choice of route dictates the scalability and downstream purity of the API:

-

Nucleophilic Aromatic Substitution (SNAr) - Preferred for Scale-Up: The nitro group at the C2 position of the pyridine ring exerts a strong electron-withdrawing effect (-M and -I). When a highly electronegative leaving group (like chlorine or fluorine) is positioned at C5 (para to the nitro group), the C5 carbon is highly activated. Attack by the nucleophilic nitrogen of 1-isopropylpiperazine forms a Meisenheimer complex. The negative charge is effectively delocalized onto the highly electronegative oxygen atoms of the C2-nitro group, driving the reaction forward. 5-Chloro-2-nitropyridine is the optimal substrate here because the rate-determining step is the initial nucleophilic attack; the highly polarized C-Cl bond accelerates this step without the need for transition metal catalysts.

-

Buchwald-Hartwig Amination: If the cheaper but less electrophilic 5-bromo-2-nitropyridine is used, SNAr kinetics are significantly slower. In this scenario, Palladium-catalyzed cross-coupling[5] is employed. While highly efficient, it introduces the burden of rigorous palladium scavenging during scale-up to meet stringent API heavy-metal limits.

Synthetic Workflow & Visualization

Figure 1: Mechanistic workflow for the SNAr-based preparation of the target piperazine intermediate.

Quantitative Data & Material Metrics

Table 1: Comparison of Scalable Synthetic Routes

| Metric | Method A (SNAr) | Method B (Buchwald-Hartwig) |

|---|---|---|

| Preferred Substrate | 5-Chloro-2-nitropyridine | 5-Bromo-2-nitropyridine |

| Catalyst Required | None | Pd2(dba)3 / Xantphos |

| Scalability | Excellent (>10 kg) | Moderate (Requires Pd scavenging) |

| Primary Impurities | Unreacted amine, KCl | Pd residues, phosphine oxides |

| Cost Efficiency | High | Low (High catalyst cost) |

Table 2: Material Quantities for 100g Scale SNAr (Method A)

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

|---|---|---|---|---|

| 5-Chloro-2-nitropyridine | 158.54 | 1.00 | 100.0 g | Electrophile |

| 1-Isopropylpiperazine | 128.22 | 1.15 | 92.9 g | Nucleophile |

| K2CO3 (325 mesh) | 138.21 | 2.00 | 174.3 g | Acid Scavenger |

| DMF | N/A | 7.0 Vol | 700 mL | Polar Aprotic Solvent |

| Purified Water | N/A | 21.0 Vol | 2100 mL | Anti-solvent for Workup |

Scalable Experimental Protocols

Method A: Catalyst-Free SNAr (Preferred for >100g Scale)

Objective : Synthesize the target intermediate while avoiding chromatographic purification and transition metals.

-

Reactor Setup : Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with N2.

-

Charge : Add 5-chloro-2-nitropyridine (100.0 g) and DMF (700 mL). Stir to dissolve.

-

Causality: DMF is a polar aprotic solvent that accelerates SNAr kinetics by leaving the nucleophile unsolvated and highly reactive, while easily dissolving the electrophile.

-

-

Base Addition : Add finely powdered K2CO3 (174.3 g).

-

Causality: A heterogeneous inorganic base efficiently scavenges the HCl byproduct, driving the reaction forward without causing degradation of the sensitive nitroaromatic ring (which can occur with strong organic bases).

-

-

Nucleophile Addition : Add 1-isopropylpiperazine (92.9 g) dropwise at room temperature to control any initial exotherm.

-

Heating & Monitoring : Ramp the internal temperature to 85–90 °C. Maintain for 8–12 hours.

-

Self-Validation: Monitor via HPLC. The reaction is deemed complete when the starting material peak (5-chloro-2-nitropyridine) is <1% by area.

-

-

Workup (Precipitation) : Cool the mixture to 20 °C. Slowly add purified water (2100 mL) under vigorous mechanical stirring over 1 hour.

-

Causality: The product is highly lipophilic compared to the starting amine and inorganic salts. Water acts as an anti-solvent, forcing the target compound to crystallize as a bright yellow/orange solid, while keeping K2CO3, KCl, and unreacted amine completely solubilized in the aqueous phase. This step inherently purifies the product, bypassing the need for silica gel chromatography.

-

-

Isolation & Drying : Filter the precipitate. Wash the filter cake with cold water (2 x 200 mL) to remove residual DMF. Dry in a vacuum oven at 50 °C to a constant weight.

Method B: Buchwald-Hartwig Amination (Alternative for 5-Bromo Precursor)

Objective : Achieve high conversion when utilizing the less reactive 5-bromo-2-nitropyridine[5].

-

Charge : Add 5-bromo-2-nitropyridine (1.0 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq) into the reactor.

-

Degassing : Degas the solid mixture with Argon for 15 minutes.

-

Causality: Pd(0) species are highly sensitive to oxidation. Rigorous degassing prevents rapid catalyst deactivation and ensures the catalytic cycle remains active.

-

-

Reaction : Add 1-isopropylpiperazine (1.1 eq) and degassed 1,4-Dioxane (10 volumes). Heat to 90 °C for 6 hours under an Argon atmosphere.

-

Workup : Cool to room temperature and filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from an Ethanol/Water mixture.

Analytical Characterization (Self-Validating Metrics)

To ensure the protocol has succeeded and the material is suitable for downstream API synthesis, the isolated solid must meet the following analytical parameters:

-

LC-MS (ESI+) : Expected pseudo-molecular ion

at m/z 251.1. The complete absence of m/z 159 (5-chloro-2-nitropyridine) confirms total conversion. -

1H NMR (400 MHz, CDCl3) :

-

Pyridine Region: A doublet at ~8.2 ppm (1H, C5-H adjacent to NO2), a doublet of doublets at ~7.2 ppm (1H, C4-H), and a doublet at ~8.1 ppm (1H, C2-H).

-

Piperazine Region: Broad multiplets around 3.4–3.5 ppm (4H) and 2.6–2.7 ppm (4H).

-

Isopropyl Region: A characteristic septet at ~2.7 ppm (1H, CH) and a doublet at ~1.1 ppm (6H, CH3).

-

References

1.[1] Title: 1-isopropyl piperazine | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[2] Title: 866620-36-2 5-(4-Isopropylpiperazin-1-Yl)Pyridin-2-Amine. Source: echochemical.com. URL: 3.[3] Title: ( 12 ) United States Patent - Googleapis.com. Source: googleapis.com. URL: 4.[4] Title: WO2020224568A1 - Cdk inhibitors - Google Patents. Source: google.com. URL: 5.[5] Title: WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents. Source: google.com. URL:

Sources

- 1. 1-isopropyl piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 2. 866620-36-2 5-(4-Isopropylpiperazin-1-Yl)Pyridin-2-Amine - TITAN ADB3322254002 | ECHO Chemical - Authorized Distributor [echochemical.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]

- 5. WO2015131080A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

Advanced Solvent Selection Protocol for the Recrystallization of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and their advanced intermediates requires a rigorous, thermodynamically grounded approach to crystallization. This application note details the rationale and methodology for selecting an optimal recrystallization solvent system for 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (CAS: 943758-04-1). By synthesizing physicochemical profiling with regulatory safety guidelines, this guide provides a self-validating, scalable protocol designed to maximize yield, ensure high polymorphic purity, and mitigate phase-separation risks.

Physicochemical Profiling & Causality in Solvent Selection

To design a robust crystallization process, we must first deconstruct the molecular architecture of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine (Molecular Weight: 250.3 g/mol ). The molecule presents a complex, mixed-polarity profile:

-

Isopropyl Group: Confers localized lipophilicity and steric bulk.

-

Piperazine Core: Introduces basicity, conformational flexibility, and hydrogen-bond acceptor capabilities.

-

Nitropyridine Ring: A highly electron-deficient, polar aromatic system capable of strong dipole-dipole interactions and π-π stacking.

The "Oiling-Out" Phenomenon (Liquid-Liquid Phase Separation)

A common pitfall in the recrystallization of mixed-polarity piperazine derivatives is relying on highly solubilizing solvents (e.g., Dichloromethane or neat DMSO). While these solvents easily dissolve the compound, they drastically reduce the maximum achievable supersaturation. As demonstrated in recent thermodynamic modeling studies, [1]. When LLPS occurs, the API separates as an amorphous, impurity-rich oil rather than forming a pure crystalline lattice.

To prevent LLPS, the causality of our solvent selection dictates choosing a system with a steep temperature-dependent solubility curve —moderate solubility at reflux, and near-zero solubility at 0–5 °C.

Regulatory Grounding: ICH Q3C Compliance

Beyond thermodynamics, pharmaceutical solvent selection is strictly governed by patient safety. We must ensure that any residual solvent trapped within the crystal lattice remains below the Permissible Daily Exposure (PDE) limits. We strictly prioritize Class 3 solvents (low toxic potential) over Class 2 solvents, aligning with the [2].

Quantitative Data: Solvent Classification & Predictive Solubility

The following tables summarize the decision-matrix used to isolate the optimal binary solvent system (Ethyl Acetate / Heptane) for this specific piperazine derivative.

Table 1: ICH Q3C Solvent Classification & Selection Rationale

| Candidate Solvent | ICH Class | PDE Limit (mg/day) | Polarity Index | Rationale for Inclusion / Exclusion |